Thiotropocin

Description

This compound has been reported in Pseudomonas with data available.

isolated from Pseudomonas sp. CB-104; structure given in first source

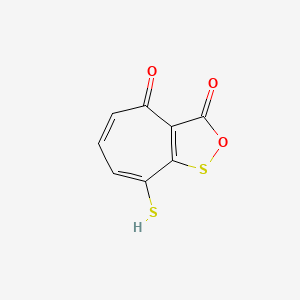

Structure

2D Structure

3D Structure

Properties

CAS No. |

89550-93-6 |

|---|---|

Molecular Formula |

C8H4O3S2 |

Molecular Weight |

212.2 g/mol |

IUPAC Name |

8-sulfanylcyclohepta[c]oxathiole-3,4-dione |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5(12)7-6(4)8(10)11-13-7/h1-3,12H |

InChI Key |

RWJXTYSZCDAMCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C2=C(C(=C1)S)SOC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thiotropocin |

Origin of Product |

United States |

Foundational & Exploratory

Thiotropocin: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin is a novel sulfur-containing antibiotic with a unique seven-membered tropolone ring structure, isolated from the fermentation broth of Pseudomonas sp. CB-104.[1] This document provides a comprehensive overview of the discovery, isolation, physicochemical properties, and biological activity of this compound. It details the experimental protocols for the fermentation of the producing organism and the subsequent extraction and purification of the antibiotic. Furthermore, this guide presents its antimicrobial spectrum through quantitative data and elucidates the proposed biosynthetic pathway. The information herein is intended to serve as a technical resource for researchers in natural product discovery, microbiology, and antibiotic development.

Discovery and Producing Organism

This compound was first isolated from the culture broth of a bacterial strain designated CB-104, which was identified as a species of Pseudomonas.[1] The producing organism, Pseudomonas sp. CB-104, was isolated from a soil sample.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Pseudomonas sp. CB-104. The following sections detail the protocols for fermentation, extraction, and purification.

Fermentation Protocol

A seed culture of Pseudomonas sp. CB-104 is prepared by inoculating a suitable seed medium and incubating on a rotary shaker. This seed culture is then used to inoculate the production medium. While the exact composition of the optimal fermentation medium from the original discovery is not publicly available, a typical production medium for antibiotic production by Pseudomonas species would consist of a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and mineral salts. The fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a period sufficient to achieve optimal antibiotic titer.

Extraction and Purification Protocol

Following fermentation, the culture broth is harvested and the bacterial cells are separated from the supernatant by centrifugation or filtration. The bioactive compound, this compound, is then extracted from the supernatant. A generalized workflow for extraction and purification is presented below.

Physicochemical Properties

This compound presents as orange or yellowish-orange needles.[1] Based on elemental analysis and mass spectrometry, its molecular formula has been determined to be C8H4O3S2.[1]

| Property | Value |

| Appearance | Orange or yellowish-orange needles[1] |

| Molecular Formula | C8H4O3S2[1] |

| Molecular Weight | 212.25 g/mol |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water and benzene. Insoluble in n-hexane and petroleum ether. |

| UV-Vis Absorption | Shows characteristic absorption maxima in the ultraviolet and visible regions. |

| Infrared Spectrum | Exhibits absorption bands indicative of its functional groups. |

Table 1: Physicochemical Properties of this compound.

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including UV-Vis, IR, 1H NMR, 13C NMR, and mass spectrometry. It was identified as a derivative of the tropolone ring system, containing two sulfur atoms.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] It is also active against some phytopathogens and mycoplasma.[1] The minimum inhibitory concentrations (MICs) against a selection of microorganisms are summarized in the table below. The data is based on the initial discovery and may not be exhaustive.

| Test Organism | MIC (µg/mL) |

| Gram-positive Bacteria | |

| Staphylococcus aureus | 1.56 |

| Bacillus subtilis | 0.78 |

| Bacillus cereus | 0.78 |

| Micrococcus luteus | 0.2 |

| Gram-negative Bacteria | |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 25 |

| Proteus vulgaris | 3.13 |

| Shigella sonnei | 3.13 |

| Phytopathogenic Bacteria | |

| Xanthomonas oryzae | 0.78 |

| Xanthomonas campestris | 1.56 |

| Mycoplasma | |

| Mycoplasma gallisepticum | 3.13 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Proposed Biosynthetic Pathway

The biosynthesis of tropolone-containing compounds in Pseudomonas is understood to branch from the phenylacetic acid (PAA) catabolism pathway.[2] While the specific gene cluster for this compound biosynthesis in Pseudomonas sp. CB-104 has not been fully elucidated, a proposed pathway can be inferred from related systems. The pathway likely initiates from the aromatic amino acid, phenylalanine.

The proposed pathway involves the conversion of phenylalanine to phenylpyruvic acid and subsequently to phenylacetyl-CoA.[2] The aromatic ring of phenylacetyl-CoA is then believed to undergo oxidative ring expansion to form a tropolone precursor.[2] A series of subsequent enzymatic modifications, including the introduction of two sulfur atoms (thiolation), leads to the final structure of this compound. The precise enzymes and intermediates in the latter stages of this pathway require further investigation.

Conclusion

This compound represents a promising class of sulfur-containing tropolone antibiotics with a broad spectrum of activity. This technical guide provides a foundational understanding of its discovery, isolation from Pseudomonas sp. CB-104, and key characteristics. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents. Further studies to elucidate the detailed biosynthetic pathway and mechanism of action will be crucial for realizing its full clinical and biotechnological potential.

References

Thiotropocin (C₈H₄O₃S₂): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin, a sulfur-containing heterocyclic molecule with the formula C₈H₄O₃S₂, is a secondary metabolite produced by the bacterium Pseudomonas sp. CB-104.[1] First isolated in 1984, it exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, biological activity, and mechanism of action. Notably, this compound exists in a tautomeric equilibrium with tropodithietic acid (TDA), a more extensively studied compound from marine bacteria. Much of the understanding of this compound's biological function is inferred from studies on TDA. This document consolidates the available data, outlines key experimental methodologies, and presents logical relationships to aid in further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a unique seven-membered tropolone ring fused with a dithietane ring system. It is a tautomer of tropodithietic acid (TDA), and computational studies suggest a facile interconversion between the two forms with a low energy barrier.

Below is a summary of the known physicochemical properties of this compound. It is important to note that detailed experimental data for this compound is limited, and some properties are inferred from its isomeric form, tropodithietic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₄O₃S₂ | [1] |

| Molecular Weight | 212.2 g/mol | Inferred from Formula |

| Appearance | Orange or yellowish-orange needles | [1] |

| Tautomerism | Exists in equilibrium with tropodithietic acid | [2][3] |

Biological Activity and Mechanism of Action

This compound demonstrates a broad spectrum of antibacterial activity. Its mechanism of action is believed to be identical to that of its tautomer, tropodithietic acid, which functions as an electroneutral proton antiporter.

Antibacterial Spectrum

This compound is active against a range of Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action: Proton Motive Force Disruption

The primary mode of antibacterial action for the this compound/TDA tautomeric system is the disruption of the proton motive force (PMF) across the bacterial cell membrane. This is achieved through an electroneutral proton antiport mechanism. The molecule can pick up a proton from the extracellular environment, diffuse across the cell membrane, and release the proton into the cytoplasm. To maintain electroneutrality, it is thought to then chelate a cation (such as K⁺) and transport it out of the cell. This continuous cycling effectively collapses the transmembrane proton gradient, which is essential for ATP synthesis, nutrient transport, and flagellar motion.

Biosynthesis

The biosynthesis of the tropolone ring of this compound and tropodithietic acid has been shown to originate from the shikimate pathway, with phenylalanine serving as a key precursor.

Experimental Protocols

General Workflow for Isolation and Analysis

Conclusion and Future Directions

This compound remains a molecule of interest due to its unique chemical structure and broad-spectrum antibacterial activity. Its relationship with tropodithietic acid provides a valuable framework for understanding its mechanism of action. However, a significant gap exists in the publicly available, detailed physicochemical and spectral data for this compound. Future research should focus on re-isolating or synthesizing this compound to fully characterize its properties and to explore its therapeutic potential more thoroughly. A detailed comparative study of the biological activities of this compound and tropodithietic acid would also be of great value to the scientific community. Furthermore, exploring its effects on specific bacterial signaling pathways beyond the general disruption of the proton motive force could reveal novel targets for antibiotic development.

References

- 1. This compound, a new sulfur-containing 7-membered-ring antibiotic produced by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role is in the eye of the beholder—the multiple functions of the antibacterial compound tropodithietic acid produced by marine Rhodobacteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Iron on Production of the Antibacterial Compound Tropodithietic Acid and Its Noninhibitory Analog in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

Thiotropocin: A Technical Guide to the Sulfur-Containing Tropolone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thiotropocin, a sulfur-containing 7-membered-ring antibiotic. It covers the compound's chemical properties, biosynthetic origins, mechanism of action, and antimicrobial activity. Detailed experimental protocols for key methodologies and visualizations of complex pathways are included to support further research and development.

Introduction and Chemical Properties

This compound is a natural antibiotic isolated from the culture broth of Pseudomonas sp. CB-104.[1] It presents as orange or yellowish-orange needles and possesses the molecular formula C₈H₄O₃S₂.[1] Structurally, it is a tropolone derivative, characterized by a seven-membered aromatic ring.[1][2] this compound is a known tautomer of tropodithietic acid (TDA), another well-studied antibiotic produced by marine bacteria such as Phaeobacter inhibens.[3][4] TDA is considered the more stable of the two tautomeric forms.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄O₃S₂ | [1] |

| Appearance | Orange or yellowish-orange needles | [1] |

| Class | Sulfur-containing 7-membered-ring antibiotic; Tropolone derivative | [1] |

| Tautomerism | Exists in equilibrium with Tropodithietic Acid (TDA) | [3][4] |

| Producing Organism | Pseudomonas sp. CB-104 | [1][4] |

Biosynthesis Pathway

The biosynthesis of the seven-membered tropolone ring of this compound and its tautomer, TDA, branches off from the central phenylacetic acid (PAA) catabolism pathway. Isotope feeding experiments have suggested that the pathway involves an oxidative ring expansion of phenylacetic acid. While the complete enzymatic cascade for this compound in Pseudomonas sp. is not fully elucidated, studies on TDA biosynthesis in marine roseobacters provide a well-accepted model. The process begins with phenylalanine and proceeds through phenylacetyl-CoA, which is then modified by a series of enzymes encoded by the tda gene cluster to form the tropolone core, followed by the introduction of sulfur atoms.

References

- 1. This compound, a new sulfur-containing 7-membered-ring antibiotic produced by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pnas.org [pnas.org]

- 4. Role is in the eye of the beholder—the multiple functions of the antibacterial compound tropodithietic acid produced by marine Rhodobacteraceae - PMC [pmc.ncbi.nlm.nih.gov]

The Thiotropocin Enigma: A Deep Dive into its Biosynthesis from Phenylacetic Acid

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biosynthetic pathway of Thiotropocin, a potent sulfur-containing antibiotic, from its precursor, phenylacetic acid. This whitepaper consolidates current knowledge, presenting detailed enzymatic steps, quantitative data, experimental protocols, and novel pathway visualizations to facilitate further research and development in this critical area of natural product biosynthesis.

This compound, and its closely related tautomer tropodithietic acid (TDA), are tropolone-containing natural products with significant antimicrobial properties. Their unique seven-membered ring structure, derived from the common metabolite phenylacetic acid (PAA), presents a fascinating case of metabolic redirection and enzymatic ingenuity. This guide elucidates the intricate molecular machinery that transforms a simple aromatic acid into a complex, bioactive antibiotic.

From a Common Catabolite to a Complex Antibiotic: The Biosynthetic Pathway

The journey from phenylacetic acid to this compound is a multi-step enzymatic cascade that begins with the well-characterized PAA catabolic pathway. This initial phase is governed by a series of enzymes encoded by the paa gene cluster, which activate and prepare the phenylacetyl-CoA intermediate for ring expansion.

The key steps in the initial conversion of phenylacetic acid are:

-

Activation: Phenylacetic acid is first activated to its coenzyme A thioester, phenylacetyl-CoA, by the enzyme PaaK (Phenylacetate-CoA ligase).

-

Epoxidation: The aromatic ring of phenylacetyl-CoA is then epoxidized by the PaaABCDE multicomponent monooxygenase.

-

Isomerization and Ring Opening: The resulting epoxide is isomerized by PaaG , and the ring is subsequently opened and rearranged by the bifunctional enzyme PaaZ , which possesses both hydratase and dehydrogenase activities. This series of reactions leads to the formation of a key seven-membered ring intermediate, which is then shunted from catabolism towards secondary metabolism.

Following the formation of the tropolone core, a dedicated set of enzymes encoded by the tda (tropodithietic acid biosynthesis) gene cluster takes over to complete the synthesis of this compound's tautomer, TDA. While the precise enzymatic steps leading specifically to this compound in Pseudomonas sp. are not as extensively characterized as the TDA pathway in marine bacteria like Phaeobacter inhibens, the pathways are understood to be highly analogous. The critical step of sulfur incorporation is a key focus of ongoing research.

The proposed subsequent steps, largely inferred from studies on TDA biosynthesis, include:

-

Flavoenzyme-mediated modification: The flavoprotein TdaE plays a crucial role in the modification of the tropolone ring.

-

Sulfur Incorporation: The introduction of the characteristic dithiet moiety is a critical step. In TDA biosynthesis, the enzyme TdaB , a glutathione S-transferase, is proposed to catalyze the addition of sulfur in the form of S-thiocysteine. The precise mechanism and the enzymes directly responsible for forming the dithiet ring in this compound are still under investigation but are likely to involve homologous enzymes. Other proteins encoded by the tda cluster, such as TdaD , are also essential for the biosynthesis, although their exact functions are not fully elucidated.

The biosynthetic pathway is visualized in the following diagram:

Thiotropocin: A Comprehensive Technical Guide to its Microbial Producers and Their Ecological Niches

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin, a potent sulfur-containing tropolone antibiotic, and its tautomer tropodithietic acid (TDA), represent a class of natural products with significant antimicrobial and ecological relevance. This technical guide provides an in-depth exploration of the microorganisms known to produce this compound, their diverse natural habitats, and the intricate biochemical pathways governing its synthesis. Detailed experimental methodologies for the isolation, characterization, and quantification of this compound are presented, alongside a comprehensive summary of production-influencing factors. This document aims to serve as a critical resource for researchers in natural product discovery, microbial ecology, and antibiotic development.

This compound-Producing Organisms and Their Natural Habitats

This compound was first isolated in 1984 from a terrestrial bacterium.[1] However, the majority of organisms known to produce this compound and its more extensively studied tautomer, tropodithietic acid (TDA), are marine bacteria.[1][2] These microorganisms are taxonomically diverse and occupy a range of ecological niches, from soil to various marine environments.

Terrestrial Producers

The inaugural discovery of this compound was from a Pseudomonas species, strain CB-104, which was isolated from a soil sample.[3] While this remains a notable discovery, the preponderance of subsequent research has focused on marine producers.

Marine Producers

A significant number of marine bacteria, particularly within the family Rhodobacteraceae (class Alphaproteobacteria), are prolific producers of TDA, which exists in equilibrium with this compound.[1] These bacteria are key players in marine ecosystems and are often associated with eukaryotic hosts.

-

Phaeobacter : Species such as Phaeobacter inhibens and Phaeobacter gallaeciensis are well-documented TDA producers.[1] They are frequently isolated from marine algae and aquaculture environments.[1][2]

-

Tritonibacter : Strains of Tritonibacter have been isolated from both aquaculture settings and open ocean waters, where they can constitute a notable fraction of the bacterial population in surface waters.[1]

-

Pseudovibrio : These bacteria are commonly found in association with marine sponges and red algae.[4]

-

Ruegeria : Certain species within this genus are also known to produce TDA.[2]

-

Caulobacter : A marine Caulobacter species has been identified as a producer of this compound with antimicroalgal activities.[1][5]

The ecological roles of this compound and TDA are multifaceted. They act as potent antimicrobial agents, providing a competitive advantage to the producing organism.[1] In symbiotic relationships, such as with microalgae, they can protect the host from pathogens.[6] The production of these compounds is often linked to a sessile, biofilm-forming lifestyle, suggesting a role in surface colonization and defense.[1][7]

Quantitative Data on this compound Production

The production of this compound/TDA is highly dependent on the producing strain and the specific cultivation conditions. The following table summarizes key quantitative data related to its production.

| Producing Organism | Habitat | Key Production Conditions | Reported Yield/Activity | Reference(s) |

| Pseudomonas sp. CB-104 | Soil | Not specified in detail. | Active against Gram-positive and Gram-negative bacteria, some phytopathogens, and mycoplasma. | [3] |

| Phaeobacter inhibens | Marine (Algae) | High iron concentrations (e.g., in marine broth). | Production of antibacterially active TDA is dependent on iron. A brown pigment often coincides with TDA production. | [2][8] |

| Phaeobacter piscinae S26 | Marine | Biofilm growth enhances production compared to planktonic growth. | Not quantified in the provided text. | [9] |

| Pseudovibrio sp. D323 | Marine (Red Alga) | Not specified in detail. | Strong inhibitory activity against a range of marine and pathogenic bacteria. | [4] |

| Caulobacter sp. | Marine | Not specified in detail. | Exhibits antimicroalgal activities. | [1][5] |

Experimental Protocols

Isolation of this compound-Producing Organisms

A common workflow for the isolation of this compound-producing bacteria, particularly from marine environments, is outlined below.

Methodology:

-

Sample Collection: Obtain samples from the desired habitat (e.g., marine sediment, surface of macroalgae, sponge tissue).

-

Serial Dilution and Plating: Homogenize the sample and perform serial dilutions in sterile seawater or an appropriate buffer. Plate the dilutions onto a suitable medium, such as marine agar.

-

Incubation: Incubate the plates at a temperature relevant to the source environment (e.g., 20-25°C for marine samples) until colonies are visible.

-

Screening for Activity: Replicate the colonies onto fresh plates and overlay with a soft agar seeded with a sensitive indicator strain (e.g., Vibrio anguillarum, Staphylococcus aureus).[10]

-

Identification of Active Colonies: After further incubation, identify colonies that produce a zone of inhibition in the indicator lawn.

-

Isolation and Identification: Isolate the active colonies into pure culture. Identify the isolates using molecular techniques such as 16S rRNA gene sequencing.

-

Chemical Confirmation: Confirm the production of this compound/TDA in the culture supernatant of the pure isolates using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Cultivation and Extraction of this compound

Cultivation:

-

For marine producers like Phaeobacter inhibens, cultivation in an iron-rich medium such as marine broth is crucial for the production of antibacterially active TDA.[8]

-

Cultures are typically grown aerobically with shaking to ensure adequate aeration.

-

Incubation times and temperatures will vary depending on the specific organism's growth characteristics.

Extraction:

-

Centrifuge the culture to separate the bacterial cells from the supernatant.

-

Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) with an acid like HCl. This step is important as it can convert a non-inhibitory precursor into the active TDA form.[2]

-

Extract the acidified supernatant with an organic solvent such as ethyl acetate.

-

Concentrate the organic phase under reduced pressure to obtain the crude extract containing this compound/TDA.

Biosynthesis of this compound

The biosynthesis of TDA, the tautomer of this compound, has been elucidated to originate from the catabolism of phenylalanine.[9][10] The pathway involves genes from the phenylacetic acid (PAA) catabolon and a dedicated tda biosynthetic gene cluster.[9][10]

The key steps in the biosynthesis include:

-

Phenylalanine Catabolism: The pathway initiates with the degradation of phenylalanine via the PAA catabolon.[10]

-

Tropolone Ring Formation: Intermediates from the PAA pathway are shunted towards the formation of a seven-membered tropolone ring, a key structural feature of this compound.[9]

-

Sulfur Incorporation: The sulfur atoms are incorporated into the tropolone backbone. This process is catalyzed by enzymes encoded within the tda gene cluster, with S-thiocysteine serving as the direct sulfur donor.[10]

-

Tautomerization: Tropodithietic acid exists in a tautomeric equilibrium with this compound.[1]

Signaling and Regulation

The production of TDA is tightly regulated and integrated with the bacterium's lifestyle. In some TDA-producing roseobacters, production is enhanced during surface attachment and biofilm formation.[9] In Ruegeria mobilis, high intracellular levels of cyclic-di-GMP, a common bacterial second messenger that often regulates the transition between motile and sessile lifestyles, are required for TDA production.[2] This suggests a regulatory link between TDA synthesis and the decision to adopt a surface-associated existence.

Conclusion

This compound and its tautomer, tropodithietic acid, are significant natural products produced by a range of terrestrial and, notably, marine bacteria. Their potent antimicrobial activity and association with specific ecological niches, such as biofilms and symbiotic relationships, underscore their importance in microbial chemical ecology. A deeper understanding of the producing organisms, their habitats, and the regulation of the biosynthetic pathway is critical for harnessing the therapeutic potential of these compounds. The methodologies and data presented in this guide provide a foundational resource for researchers to further explore and exploit the fascinating biology and chemistry of this compound.

References

- 1. Role is in the eye of the beholder—the multiple functions of the antibacterial compound tropodithietic acid produced by marine Rhodobacteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound, a new sulfur-containing 7-membered-ring antibiotic produced by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of Non-Autoinducing Tropodithietic Acid (TDA) Production from Marine Sponge Pseudovibrio Species [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Investigation of the Genetics and Biochemistry of Roseobacticide Production in the Roseobacter Clade Bacterium Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential to produce tropodithietic acid by Phaeobacter inhibens affects the assembly of microbial biofilm communities in natural seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Iron on Production of the Antibacterial Compound Tropodithietic Acid and Its Noninhibitory Analog in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of Thiotropocin and Tropodithietic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropodithietic acid (TDA) and thiotropocin are naturally occurring sulfur-containing tropone derivatives with significant antimicrobial and potential anticancer properties.[1][2] A key aspect of their chemistry, crucial for understanding their biological activity and for drug development, is their existence as interconverting tautomers. This technical guide provides an in-depth analysis of the tautomeric relationship between this compound, tropodithietic acid, and the less stable tautomer, troposulfenin, based on current scientific understanding, primarily derived from computational studies.

Introduction to Tautomerism in this compound and Tropodithietic Acid

This compound and tropodithietic acid (TDA) are not distinct compounds but rather tautomers that can readily interconvert through a facile 1,5-hydrogen shift.[3][4][5] Computational studies have been instrumental in elucidating the dynamics of this relationship, suggesting that they can be considered essentially the same compound in equilibrium.[3] This tautomerism is significant as the biological activity of these molecules may be attributable to one or both forms, or the equilibrium itself. A third, much less stable tautomer, troposulfenin, also exists and is connected to the TDA/thiotropocin equilibrium.[3][4][5]

The core structures are characterized by a seven-membered tropone ring, which imparts partial aromatic character similar to the tropylium ion.[3][4][5] The tautomerism primarily involves the migration of a proton between the thiol and hydroxyl groups attached to the tropone ring.

Quantitative Analysis of Tautomeric Stability

Computational studies, primarily using Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. Tropodithietic acid is consistently shown to be the more stable tautomer.[1]

Table 1: Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) | Computational Method | Reference |

| This compound | 4-5 | B3LYP/6-31+G(d) | [1] |

| Tropodithietic Acid | 0 | B3LYP/6-31+G(d) | [1] |

| Troposulfenin | Significantly higher | B3LYP/6-31+G(d) | [3] |

Table 2: Activation Energies for Tautomeric Interconversion

| Reaction | Activation Energy (kcal/mol) | Conditions | Computational Method | Reference |

| This compound to TDA | ~2-8 | Gas Phase | Not Specified | [1] |

| This compound to TDA | 0.0 (barrierless) | Gas Phase, with ZPE correction | B3LYP/6-31+G(d) | [3] |

| This compound to TDA | 8.2 | Water-assisted | B3LYP/6-31+G(d) with ZPE corrections | [3][5] |

| TDA to Troposulfenin | 12.8 (initial step) | Water-assisted | B3LYP/6-31+G(d) with ZPE corrections | [3][5] |

| TDA to Troposulfenin | 37.1 (second step) | Water-assisted | B3LYP/6-31+G(d) with ZPE corrections | [3][5] |

*ZPE: Zero-Point Energy

Tautomeric Interconversion Pathways

The interconversion between this compound and tropodithietic acid is a low-energy process. In the gas phase, it is predicted to be nearly barrierless.[3] The presence of a water molecule can facilitate the proton transfer, acting as a proton shuttle, with a slightly higher but still readily surmountable activation barrier of 8.2 kcal/mol.[3][5] The conversion of TDA to the less stable troposulfenin is a much higher energy process.[3][5]

Caption: Tautomeric interconversion pathways of this compound, TDA, and troposulfenin.

Experimental Methodologies

While computational studies have provided a strong theoretical framework, detailed experimental protocols specifically designed to quantify the tautomeric equilibrium of this compound and TDA in solution are not extensively documented in the reviewed literature. However, general analytical techniques have been employed for the extraction and characterization of these compounds, which could be adapted for tautomerism studies.

General Extraction and Detection

-

Extraction: Cultures of producing organisms, such as Phaeobacter inhibens, can be extracted with organic solvents like ethyl acetate containing 1% formic acid.[6] The organic phase is then typically evaporated and the residue redissolved for analysis.[6]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of TDA from biological extracts.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the detection and identification of TDA and related compounds.[7] It can provide valuable information on the molecular weight and fragmentation patterns, which could potentially be used to distinguish between tautomers under specific conditions.[8][9][10]

Computational Chemistry Protocol

The quantitative data presented in this guide are primarily derived from computational studies using Density Functional Theory (DFT). A typical workflow for such an analysis is outlined below.

Caption: A generalized workflow for computational analysis of tautomerism.

This computational approach involves:

-

Structure Definition: Initial 3D structures of the tautomers are generated.

-

Geometry Optimization: The structures are optimized to find their lowest energy conformation using a specific level of theory and basis set (e.g., B3LYP/6-31+G(d)).[3]

-

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like zero-point energy.

-

Transition State Search: Algorithms are used to locate the transition state structure connecting two tautomers.

-

Energy Calculations: More accurate single-point energy calculations may be performed on the optimized geometries.

-

Solvation Modeling: The effect of a solvent, such as water, can be included using models like the Polarizable Continuum Model (PCM).[11]

Implications for Drug Development

The dynamic equilibrium between this compound and TDA has several important implications for drug development:

-

Bioactive Form: It is crucial to determine which tautomer is responsible for the observed biological activity, or if the equilibrium itself is necessary. This knowledge will guide structure-activity relationship (SAR) studies.

-

Prodrug Design: One tautomer could potentially act as a prodrug for the other, with the interconversion occurring in vivo.

-

Formulation and Stability: The tautomeric equilibrium may be influenced by factors such as pH and solvent polarity. This needs to be considered during formulation to ensure the stability and bioavailability of the active compound.

-

Target Interaction: The different tautomers will have distinct hydrogen bonding patterns and overall polarity, which will affect their interaction with biological targets.

Conclusion

The tautomerism between this compound and tropodithietic acid is a fundamental aspect of their chemical nature, with TDA being the thermodynamically more stable form. Computational studies have provided a robust framework for understanding the energetics and pathways of their interconversion. While direct experimental quantification of the tautomeric equilibrium in solution remains an area for further research, the existing theoretical knowledge provides a solid foundation for researchers in medicinal chemistry and drug development to rationalize the biological activity of these promising natural products and to guide future research efforts.

References

- 1. Mode of action and resistance studies unveil new roles for tropodithietic acid as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational studies of the tropone natural products, this compound, tropodithietic acid, and troposulfenin. Significance of thiocarbonyl-enol tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Iron on Production of the Antibacterial Compound Tropodithietic Acid and Its Noninhibitory Analog in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. german.tsijournals.com [german.tsijournals.com]

- 11. Tautomerism and spectroscopic properties of the immunosuppressant azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiotropocin: An In-depth Technical Guide on its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotropocin, a sulfur-containing tropolone antibiotic, and its tautomer tropodithietic acid (TDA), exhibit a potent and broad-spectrum antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data on its minimum inhibitory concentrations (MICs). Furthermore, it delves into the detailed experimental protocols for determining its antibacterial efficacy and elucidates its mechanism of action, which involves the dissipation of the proton motive force across the bacterial cell membrane. Visual representations of experimental workflows and the proposed mechanism are provided to facilitate a deeper understanding of this promising antimicrobial agent.

Antibacterial Spectrum of this compound

This compound has demonstrated significant inhibitory effects against a variety of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its tautomer, tropodithietic acid (TDA), against several key pathogens. It is important to note that the terms this compound and TDA are often used interchangeably in the literature due to their tautomeric nature.

| Pathogen | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Gram-Negative | ||||

| Escherichia coli | NCTC 10535 | 3 - 25 | - | [1] |

| Pseudomonas aeruginosa | NCTC 10662 | 3 - 25 | - | [1] |

| Salmonella Typhimurium | SL1344 | 3 - 25 | - | [1] |

| Vibrio anguillarum | 90-11-287 | 3 - 25 | 19 | [1][2] |

| Gram-Positive | ||||

| Staphylococcus aureus | NCTC 8532 | 3 - 25 | - | [1] |

| Staphylococcus aureus | 8325 | - | 39 | [2] |

Note: MIC values can vary depending on the specific experimental conditions, including the growth medium, inoculum size, and incubation time. The provided ranges reflect the data available in the cited literature.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves exposing a standardized bacterial suspension to serial dilutions of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[3]

Materials:

-

This compound or Tropodithietic Acid (TDA)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller Hinton II Broth (CAMHB)[2]

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound/TDA in DMSO.

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) and incubate at the optimal temperature for the bacterium until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

-

Include a positive control well containing only the bacterial inoculum in CAMHB (no antibiotic) and a negative control well containing only CAMHB.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Experimental workflow for MIC determination.

Mechanism of Action: Collapse of the Proton Motive Force

The primary mechanism of antibacterial action for this compound (and TDA) is the disruption and collapse of the bacterial proton motive force (PMF). The PMF is an electrochemical gradient of protons across the cytoplasmic membrane that is essential for vital cellular processes, including ATP synthesis, nutrient transport, and flagellar motility.

This compound acts as an electroneutral proton antiporter.[4] This process can be broken down into the following steps:

-

Protonation: In the acidic environment outside the bacterial cell, the carboxyl group of this compound becomes protonated.

-

Membrane Diffusion: The now neutral this compound molecule can readily diffuse across the lipid bilayer of the bacterial cytoplasmic membrane.

-

Deprotonation: Once inside the more alkaline cytoplasm, the carboxyl group releases its proton, contributing to a decrease in the intracellular pH.

-

Cation Chelation: The negatively charged this compound molecule then chelates a cytoplasmic cation, such as potassium (K⁺).

-

Efflux: The neutral this compound-cation complex diffuses back across the membrane to the exterior of the cell.

-

Cation Release: Outside the cell, the cation is released, and the cycle can repeat.

This continuous shuttling of protons into the cell and cations out of the cell effectively dissipates the proton gradient, leading to the collapse of the PMF and ultimately bacterial cell death.

References

- 1. Mode of action and resistance studies unveil new roles for tropodithietic acid as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis enhancement of tropodithietic acid (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05407A [pubs.rsc.org]

- 3. idexx.com [idexx.com]

- 4. pubs.rsc.org [pubs.rsc.org]

Early-Stage In Vitro Evaluation of Thiotropocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotropocin is a sulfur-containing, seven-membered-ring antibiotic isolated from a culture broth of Pseudomonas sp. CB-104.[1] It presents as orange or yellowish-orange needles with the molecular formula C₈H₄O₃S₂.[1] this compound is a tautomer of tropodithietic acid (TDA), another well-studied marine antibiotic. Structurally, these compounds are characterized by an aromatic cyclohepta-2,4,6-trienone moiety. Due to the limited availability of specific in vitro data for this compound, this guide will leverage data from its close analog, TDA, to provide a comprehensive overview of its potential biological activities. This document outlines the antimicrobial profile, cytotoxicity, and proposed mechanism of action, supplemented with detailed experimental protocols and visual workflows to support further research and development.

Data Presentation

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Tropodithietic Acid (TDA) against Various Bacterial Strains

| Bacterial Strain | Gram Status | MIC (µM) | MIC (mg/L) |

| Staphylococcus aureus | Positive | 39 | - |

| Vibrio anguillarum | Negative | 19 | - |

| Salmonella Typhimurium SL1344 | Negative | - | 3 - 25 |

| Escherichia coli NCTC 10535 | Negative | - | 3 - 25 |

| Pseudomonas aeruginosa NCTC 10662 | Negative | - | 3 - 25 |

| Staphylococcus aureus NCTC 8532 | Positive | - | 3 - 25 |

Data for S. aureus and V. anguillarum from[2]. Data for S. Typhimurium, E. coli, P. aeruginosa, and S. aureus from[3].

Cytotoxicity

The cytotoxic effects of TDA have been evaluated against mammalian cell lines, providing an indication of the potential toxicity of this compound.

Table 2: Cytotoxic Effects of Tropodithietic Acid (TDA) on Mammalian Cell Lines

| Cell Line | Cell Type | Incubation Time | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| OLN-93 | Oligodendroglial | 24h | ~0.3 | ~1.4 |

| N2a | Neuronal | 24h | >0.3 | >1.4 |

Data from[4]. The MTT viability assay revealed that at a concentration of 0.3 µg/mL, viability was decreased to 40% in OLN-93 cells and to 80% in N2a cells. At 0.5 µg/mL, only 10% of OLN-93 cells and 20% of N2a cells were viable.[4]

Experimental Protocols

Antibacterial Susceptibility Testing (Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the MIC of this compound.

-

Preparation of Bacterial Inoculum:

-

Grow bacterial strains overnight in cation-adjusted Mueller Hinton II Broth.

-

Dilute the overnight culture to achieve a standardized inoculum, typically 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Solutions:

-

Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in Mueller Hinton II Broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for human pathogens) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

-

Cell Culture and Seeding:

-

Culture the desired mammalian cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the solvent) and an untreated control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Mandatory Visualization

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Disruption of Proton Motive Force

The antibacterial action of the related compound TDA is proposed to involve the disruption of the proton motive force (PMF) across the bacterial cell membrane. TDA acts as an electroneutral proton antiporter, binding extracellular protons and transporting them into the cytosol. This dissipates the transmembrane proton gradient, which is crucial for essential cellular processes like ATP synthesis and motility.

Caption: Proposed mechanism of this compound disrupting the proton motive force.

Cellular Response to TDA-Induced Cytotoxicity

In mammalian cells, TDA has been shown to induce a stress response. This includes the activation of extracellular signal-regulated kinases (ERK1/2) and the induction of the small heat shock protein HSP32 (also known as heme oxygenase-1, HO-1), which is a sensor for oxidative stress. This suggests that the cytotoxic effects may be mediated, at least in part, by the generation of reactive oxygen species and the subsequent activation of cellular stress signaling pathways.

Caption: Signaling pathways activated in response to TDA-induced cytotoxicity.

References

- 1. This compound, a new sulfur-containing 7-membered-ring antibiotic produced by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effects of Tropodithietic Acid on Mammalian Clonal Cell Lines of Neuronal and Glial Origin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Thiotropocin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiotropocin is a sulfur-containing antibiotic with a seven-membered ring structure, produced by certain species of Pseudomonas.[1] It exhibits activity against a range of Gram-positive and Gram-negative bacteria.[1] Understanding the potency of an antimicrobial agent is crucial for its development as a therapeutic. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism under standardized conditions.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Mechanism of Action

This compound is a tautomer of tropodithietic acid (TDA).[6] The proposed mechanism of action for TDA, and by extension this compound, involves the disruption of the proton motive force across the bacterial cell membrane. It acts as an electroneutral proton antiporter, transporting protons from the extracellular space into the cytoplasm in exchange for a cation.[6][7] This action collapses the transmembrane proton gradient, which is essential for ATP synthesis, nutrient transport, and flagellar motion, ultimately leading to the inhibition of bacterial growth.[6]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.[4]

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure

1. Preparation of this compound Stock Solution

-

Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[8]

-

Further dilute this stock solution in CAMHB to create the working stock solution at a concentration that is at least 10 times the highest concentration to be tested.

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

3. Preparation of Microtiter Plates

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

The final volume in each well should be 100 µL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria) for each experiment.

4. Inoculation and Incubation

-

Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

5. Determination of MIC

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[2]

Data Presentation

The following table presents hypothetical MIC data for this compound against common quality control bacterial strains.

| Bacterial Strain | Organism Type | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | Gram-positive | 2 |

| Enterococcus faecalis ATCC® 29212™ | Gram-positive | 4 |

| Escherichia coli ATCC® 25922™ | Gram-negative | 8 |

| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | 16 |

| Streptococcus pneumoniae ATCC® 49619™ | Gram-positive | 1 |

Table 1. Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound.

Quality Control

-

The growth control well should show distinct turbidity.

-

The sterility control well should remain clear.

-

The MIC values for the reference strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™) should fall within their expected ranges for the chosen quality control antibiotic.

Interpretation of Results

The MIC value is a critical parameter in drug development and clinical microbiology. It is used to:

-

Evaluate the in vitro potency of a new antimicrobial agent.[2]

-

Monitor the emergence of antimicrobial resistance.

-

Provide guidance for therapeutic decisions, often in conjunction with pharmacokinetic and pharmacodynamic data.[3]

The broth microdilution method is a standardized and reproducible technique for determining the MIC of this compound. Adherence to established protocols, such as those provided by CLSI, is essential for obtaining accurate and reliable data. This information is fundamental for the continued research and development of this compound as a potential therapeutic agent.

References

- 1. This compound, a new sulfur-containing 7-membered-ring antibiotic produced by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action and resistance studies unveil new roles for tropodithietic acid as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Thiotropocin in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotropocin is a sulfur-containing tropone antibiotic that exhibits broad-spectrum activity against a variety of bacteria. It exists in tautomeric equilibrium with tropodithietic acid (TDA), which is often considered the more stable form. The primary mechanism of antibacterial action for TDA, and by extension this compound, is the disruption of the bacterial cell membrane's proton motive force (PMF). This document provides detailed application notes and standardized protocols for performing antimicrobial susceptibility testing (AST) with this compound, enabling researchers to accurately determine its efficacy against relevant bacterial strains.

Mechanism of Action: Disruption of Proton Motive Force

This compound's antimicrobial activity stems from its ability to act as an electroneutral proton antiporter[1]. It disrupts the crucial transmembrane proton gradient that bacteria use for essential functions such as ATP synthesis, motility, and transport of nutrients. The molecule chelates a proton from the extracellular environment, diffuses across the cell membrane, and releases the proton into the cytoplasm. To maintain electroneutrality, it then binds a monovalent cation (like K+) from the cytoplasm and transports it out of the cell[1]. This continuous cycle collapses the proton gradient, leading to metabolic arrest and cell death.

Caption: Mechanism of this compound (as TDA) disrupting the proton motive force.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tropodithietic Acid (TDA), the stable tautomer of this compound, against a range of bacterial species. These values were determined using broth microdilution methods consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[2].

Table 1: MIC of TDA against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Vibrio anguillarum | 90-11-287 | 4 | 19 | [2] |

| Escherichia coli | NCTC 10538 | 32 | 150 | [3] |

| Pseudomonas aeruginosa | NCTC 10662 | 64 | 300 | [3] |

| Salmonella Typhimurium | SL1344 | 32 | 150 | [3] |

Table 2: MIC of TDA against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | 8325 | 8.3 | 39 | [2] |

| Staphylococcus aureus | NCTC 12493 | 16 | 75 | [3] |

Experimental Protocols

A standardized method for determining the MIC of this compound is crucial for reproducible results. The following protocol is based on the CLSI guidelines for broth microdilution.

Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps to determine the MIC of this compound against a target bacterial strain.

1. Materials:

-

This compound (or TDA) stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Target bacterial strain(s)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10% ethanol)[3].

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.

-

Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.

3. Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the target bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the this compound dilution, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Experimental workflow for MIC determination using broth microdilution.

Quality Control

For reliable and accurate results, it is essential to perform quality control (QC) for each batch of tests. This involves testing a reference bacterial strain with a known MIC range for the antimicrobial agent being tested. As there are no established QC ranges specifically for this compound from CLSI or EUCAST, it is recommended to use well-characterized laboratory strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 to establish internal, laboratory-specific QC ranges.

Concluding Remarks

These application notes provide a framework for the standardized assessment of this compound's antimicrobial activity. Adherence to these protocols will ensure consistency and comparability of data across different studies and laboratories. As research on this compound and its tautomer TDA progresses, it is anticipated that official guidelines and interpretive criteria will be established by regulatory bodies such as CLSI and EUCAST. Researchers are encouraged to consult the latest versions of CLSI documents for any updates on antimicrobial susceptibility testing methodologies.

References

- 1. Mode of action and resistance studies unveil new roles for tropodithietic acid as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance and Tolerance to Tropodithietic Acid, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Thiotropocin Efficacy Testing by Broth Microdilution Assay

Introduction

Thiotropocin is a sulfur-containing antibiotic with a seven-membered ring structure, originally isolated from Pseudomonas sp.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] this compound is a tautomer of tropodithietic acid (TDA), and the two are often considered interchangeable in the literature.[2] The primary mechanism of action for this compound is the disruption of the proton motive force across the bacterial cell membrane, where it acts as an electroneutral proton antiporter.[3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution assay, a standardized method for assessing antimicrobial susceptibility.[4][5]

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the antimicrobial agent with no visible growth.

Materials and Reagents

-

This compound (analytical grade)

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Solvent for this compound (e.g., DMSO, if necessary)

Data Presentation

The efficacy of this compound against various bacterial strains is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MIC (µM) | Reference(s) |

| Staphylococcus aureus NCTC 8532 | Gram (+) | 3 - 25 | ~14 - 117 | [2] |

| Staphylococcus aureus 8325 | Gram (+) | - | 39 | [6] |

| Escherichia coli NCTC 10535 | Gram (-) | 3 - 25 | ~14 - 117 | [2] |

| Pseudomonas aeruginosa NCTC 10662 | Gram (-) | 3 - 25 | ~14 - 117 | [2] |

| Salmonella Typhimurium SL1344 | Gram (-) | 3 - 25 | ~14 - 117 | [2] |

| Vibrio anguillarum 90-11-287 | Gram (-) | 3 - 25 | ~14 - 117 | [2] |

| Vibrio anguillarum 90-11-287 | Gram (-) | - | 19 | [6] |

Note: The molecular weight of this compound (C8H4O3S2) is approximately 212.28 g/mol . MIC values were converted from mg/L to µg/mL (1:1) and µM where necessary for comparison.

Experimental Protocols

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 4 times the highest final concentration).

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done by visual comparison or using a spectrophotometer (A625 nm = 0.08-0.13).

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

Broth Microdilution Assay Procedure

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound working stock solution to the first column of wells, resulting in the highest desired test concentration.

-

Using a multichannel pipette, perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

-

The final volume in each well should be 50 µL. One column should be reserved for a positive control (no antibiotic) and another for a negative control (no bacteria).

-

Add 50 µL of the diluted bacterial inoculum to each well (except the negative control wells), bringing the final volume to 100 µL.

-

The final concentration of the bacterial inoculum in each well will be approximately 5 x 10^5 CFU/mL.

-

Seal the plate with a breathable membrane or place it in a container with a loose-fitting lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

Following incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which there is no visible growth.

-

The positive control wells should show clear evidence of bacterial growth, and the negative control wells should remain clear.

Mandatory Visualizations

Caption: Workflow for the Broth Microdilution Assay.

Caption: Proposed Mechanism of this compound Action.

References

- 1. This compound, a new sulfur-containing 7-membered-ring antibiotic produced by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance and Tolerance to Tropodithietic Acid, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action and resistance studies unveil new roles for tropodithietic acid as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Thiotropocin

Abstract

This application note details a robust method for the purification of the sulfur-containing antibiotic, Thiotropocin, from a crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a secondary metabolite produced by Pseudomonas sp., exhibits significant antibacterial activity.[1] The described protocol provides a reliable and scalable method for obtaining high-purity this compound suitable for further research and development. This document outlines the complete workflow from sample preparation to the final purification steps, including detailed experimental protocols and expected results.

Introduction

This compound is a promising antibiotic with a unique seven-membered ring structure containing sulfur.[1] Its potential therapeutic applications necessitate a reliable and efficient purification method to isolate the active compound from complex fermentation broths. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and purification of various compounds.[2] Specifically, reverse-phase HPLC is well-suited for separating moderately polar to nonpolar compounds, making it an ideal choice for the purification of this compound. This application note presents a comprehensive HPLC protocol designed for researchers, scientists, and drug development professionals engaged in the study of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. It begins with the extraction of the compound from the fermentation broth, followed by a semi-preparative HPLC purification step.

Figure 1: Overall workflow for the purification of this compound.

Materials and Reagents

-

Crude this compound extract

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

0.22 µm syringe filters

HPLC Instrumentation

-

A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions

A summary of the analytical and preparative HPLC conditions is provided in the table below.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | C18 column (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 20-80% B over 20 min | 30-70% B over 40 min |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | 254 nm and 330 nm | 254 nm and 330 nm |

| Injection Volume | 10 µL | 500 - 2000 µL |

Table 1: Analytical and Preparative HPLC Parameters.

Protocols

Protocol 1: Preparation of Crude this compound Extract

-

Fermentation: Culture Pseudomonas sp. under optimal conditions for this compound production.

-

Harvesting: After the fermentation period, harvest the culture broth.

-

Centrifugation: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the supernatant from the bacterial cells.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Pool the organic layers.

-

Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.

-

Sample Preparation for HPLC: Dissolve the crude extract in a minimal amount of methanol and filter through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: RP-HPLC Purification of this compound

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Inject the filtered crude extract onto the preparative C18 column.

-

Gradient Elution: Run the gradient program as specified in Table 1.

-

Fraction Collection: Collect fractions corresponding to the major peak observed at the expected retention time for this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling and Evaporation: Pool the fractions with high purity (>95%) and evaporate the solvent to obtain the purified this compound.

Expected Results

The analytical HPLC of the crude extract is expected to show multiple peaks, with this compound being one of the major components. After preparative HPLC, the analytical HPLC of the collected fraction should ideally show a single, sharp peak corresponding to pure this compound.

| Sample | Retention Time (min) | Purity (%) | Yield (mg) |

| Crude Extract | 12.5 | ~40 | 500 |

| Purified Fraction 1 | 12.4 | 98.5 | 180 |

| Purified Fraction 2 | 12.6 | 97.2 | 15 |

Table 2: Representative data for this compound purification.

Troubleshooting

| Issue | Possible Cause | Solution |

| Poor Peak Shape | Column overload, inappropriate solvent | Reduce injection volume, ensure sample is dissolved in a solvent weaker than the initial mobile phase. |

| Low Resolution | Inefficient column, non-optimized gradient | Use a new column, optimize the gradient slope and mobile phase composition. |